molecular formula C21H18N6O2S B2941848 N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893931-45-8

N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2941848
CAS No.: 893931-45-8
M. Wt: 418.48
InChI Key: KBZYAEKDXHSPBC-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known as a purine bioisostere due to its close resemblance to the adenine moiety of ATP . This molecular framework is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Compounds featuring this scaffold are frequently designed to act as ATP-competitive inhibitors for various enzymatic targets . The specific structure of this acetamide derivative includes a thioether linkage and aromatic substituents, features commonly explored to modulate the compound's physicochemical properties, binding affinity, and selectivity towards its intended biological target. Research into analogous pyrazolo[3,4-d]pyrimidine derivatives has demonstrated a wide spectrum of promising biological activities. These compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in oncology . Specific derivatives have shown potent anti-proliferative activity against human cancer cell lines such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma), with some acting as apoptotic inducers and cell cycle disruptors . Furthermore, this class of compounds has also been evaluated for anti-inflammatory properties, with some members shown to inhibit cyclooxygenase-2 (COX-2) protein expression . The structural motifs present in this molecule suggest its potential utility as a valuable chemical tool or lead compound in biochemical and pharmacological research, especially in studies focused on signal transduction pathways, cell proliferation, and inflammation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-14(28)25-15-6-5-7-16(10-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZYAEKDXHSPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H18N6O3
  • Molecular Weight : 402.414 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions involving appropriate hydrazones and pyrimidine derivatives.
  • Acetylation : The introduction of acetamido groups at specific positions on the aromatic rings using acetic anhydride or acetyl chloride.
  • Purification : The final product is purified using recrystallization techniques .

Anticancer Properties

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of pyrazole derivatives. In particular, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61 - 8576 - 93
Dexamethasone (Standard)7686

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine core is known to inhibit various kinases that play crucial roles in tumor growth and inflammation .

Study 1: Antitumor Activity Assessment

In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Study 2: In Vivo Anti-inflammatory Evaluation

Another significant study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound exhibited a marked reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold can undergo nucleophilic substitution at position 4 (chloro or other leaving groups). For example:

  • Reaction with amines : Substitution of chlorine with amines yields amino derivatives.

  • Cross-coupling reactions : Suzuki-Miyaura couplings enable aryl group introductions .

Reaction TypeReactantsConditionsProductYieldSource
Suzuki CouplingArylboronic acid, Pd catalystEthanol, 80°C, 12 h6-Arylpyrazolopyrimidine60–75%

Oxidation of the Thioether Linkage

The thioether (–S–) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:

  • Oxidation with H₂O₂/CH₃COOH : Forms sulfoxide (–SO–).

  • Oxidation with mCPBA (meta-chloroperbenzoic acid) : Forms sulfone (–SO₂–).

Oxidizing AgentProductConditionsApplicationSource
H₂O₂ (30%)SulfoxideRT, 2 hIntermediate for further functionalization
mCPBASulfone0°C to RT, 4 hEnhances electrophilicity for kinase inhibition

Hydrolysis of the Acetamide Group

The acetamide (–NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O) : Forms carboxylic acid (–COOH).

  • Basic hydrolysis (NaOH/EtOH) : Forms carboxylate salt.

ConditionsReagentsProductYieldSource
6M HCl, refluxH₂O/EtOHCarboxylic acid85%
2M NaOH, 60°CEthanolSodium carboxylate78%

Cyclization Reactions

The pyrazolo[3,4-d]pyrimidine core can participate in cyclization to form fused heterocycles:

  • Reaction with formamide : Forms pyrrolo[2,3-d]pyrimidines .

  • Microwave-assisted cyclization : Enhances reaction efficiency .

SubstrateReagent/ConditionsProductYieldSource
Formamide, 120°CReflux, 12 hPyrrolo[2,3-d]pyrimidine63%
Acetic anhydride, MW150°C, 20 minFused triazole-pyrimidine70%

Functionalization via Thiol-Ene Reactions

The thioether group can act as a nucleophile in thiol-ene click chemistry:

  • Reaction with acrylates : Forms thioether-linked conjugates .

SubstrateReaction PartnerConditionsProductSource
Methyl acrylateDCC, DMAPRT, 24 hThioester conjugate

Metal-Catalyzed Cross-Couplings

The pyrazolopyrimidine core supports palladium-catalyzed cross-couplings:

  • Buchwald-Hartwig amination : Introduces aryl/alkyl amines .

CatalystSubstrateProductYieldSource
Pd(dba)₂/XantphosAryl bromide4-Aminopyrazolopyrimidine65%

Coordination Chemistry

The nitrogen-rich pyrazolopyrimidine core can coordinate with transition metals:

  • Complexation with Cu(II) : Forms stable chelates for catalytic applications .

Metal SaltLigand RatioApplicationSource
CuCl₂1:2Antibacterial agents

Biological Activity-Driven Modifications

  • Phosphorylation : Introduces phosphate groups at the acetamide nitrogen to enhance solubility.

  • Glycosylation : Attaches sugar moieties to improve bioavailability .

ModificationReagentsProductSource
PhosphorylationPOCl₃, pyridinePhosphoramidate derivative

Key Insights from Research Findings:

  • Suzuki Coupling is the most efficient method for introducing aryl groups to the pyrazolopyrimidine core .

  • Thioether Oxidation modulates electronic properties, enhancing interactions with biological targets like kinases.

  • Hydrolysis of the Acetamide group generates reactive intermediates for further derivatization.

This compound’s versatility in nucleophilic, oxidative, and cross-coupling reactions makes it a valuable scaffold for medicinal chemistry and materials science .

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide

  • Structure : Substitution at the phenyl ring with a 4-fluorobenzyl group.
  • Key Differences :
    • The fluorobenzyl group enhances lipophilicity and metabolic stability compared to the acetamidophenyl group in the target compound.
    • Molecular weight: 393.44 g/mol (vs. ~452.9 g/mol for the target compound).

N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

  • Structure : Chlorine substitution at the 3-position of the phenyl ring.
  • Key Differences :
    • Chlorine increases molecular weight (452.9 g/mol) and may enhance halogen bonding with biological targets.
    • Reduced solubility compared to the acetamidophenyl analog due to chlorine’s hydrophobicity.
  • Implications: Potentially higher binding affinity to hydrophobic enzyme pockets .

Modifications in the Acetamide Linker

Compound XVI: 2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

  • Structure : Incorporation of a piperazine linker instead of a thioacetamide group.
  • Key Differences :
    • Piperazine introduces basicity, improving water solubility.
    • Molecular weight: 429.5 g/mol (C17H15N7OS3).
  • Implications : Enhanced pharmacokinetic properties, such as absorption and distribution, due to improved solubility .

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

  • Structure : Ethylthio-substituted thiadiazole as the terminal group.
  • Key Differences :
    • Thiadiazole moiety may enhance antiproliferative activity via thiol-mediated redox interactions.
    • Molecular weight: 429.5 g/mol (C17H15N7OS3).
  • Implications: Potential utility in cancer therapy, similar to oxadiazole-containing analogs in .

EGFR-TK Inhibitors

  • Compound 71: 4-(4-Fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile Activity: IC50 values in nanomolar range against MCF-7 and A-549 cancer cells via EGFR-TK inhibition. Comparison: The target compound lacks the carbonitrile group but retains the thioacetamide linker, suggesting possible kinase inhibition through similar mechanisms .

Anticonvulsant Analogs

  • Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
    • Activity : Demonstrated in vivo anticonvulsant efficacy in rodent models.
    • Comparison : The dimethoxyphenyl group in Epirimil enhances CNS activity, whereas the 3-acetamidophenyl group in the target compound may favor peripheral targets due to reduced blood-brain barrier penetration .

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